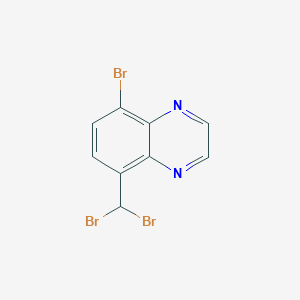![molecular formula C9H8N2O4S B12870180 2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
2-Acetylbenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylbenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that features both benzoxazole and sulfonamide functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its chemical reactivity and potential for derivatization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-5-sulfonamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminophenol with acetic anhydride can yield 2-acetylbenzoxazole.
Sulfonamide Formation: The introduction of the sulfonamide group can be achieved by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as metal catalysts or ionic liquids can be employed to improve reaction rates and selectivity. Solvent-free conditions or green chemistry approaches may also be utilized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield 2-carboxybenzo[d]oxazole-5-sulfonamide, while reduction of the sulfonamide group can produce 2-acetylbenzo[d]oxazole-5-amine.
Applications De Recherche Scientifique
2-Acetylbenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetylbenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their function. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential bacterial components. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzoxazole: Lacks the sulfonamide group, which reduces its antimicrobial activity.
Benzoxazole-5-sulfonamide:
2-Acetylbenzo[d]thiazole-5-sulfonamide: Contains a sulfur atom in place of the oxygen in the benzoxazole ring, which can alter its chemical properties and biological activity.
Uniqueness
2-Acetylbenzo[d]oxazole-5-sulfonamide is unique due to the combination of the benzoxazole and sulfonamide functional groups, which confer both antimicrobial and anti-inflammatory properties. The presence of the acetyl group further enhances its versatility in chemical reactions and potential for derivatization.
Propriétés
Formule moléculaire |
C9H8N2O4S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
2-acetyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-5(12)9-11-7-4-6(16(10,13)14)2-3-8(7)15-9/h2-4H,1H3,(H2,10,13,14) |
Clé InChI |
OBNDBLIWVMWESZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


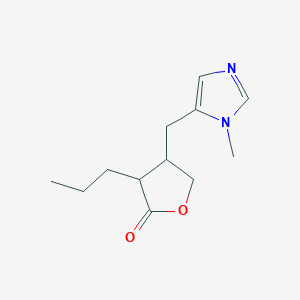
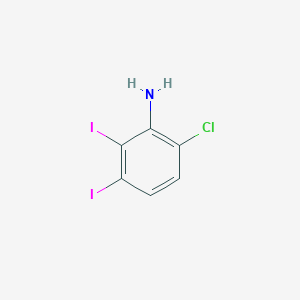
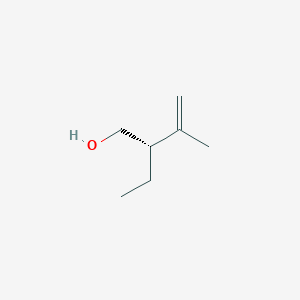


![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
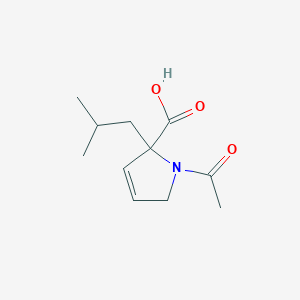
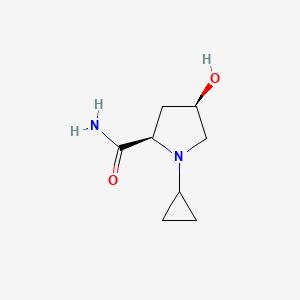

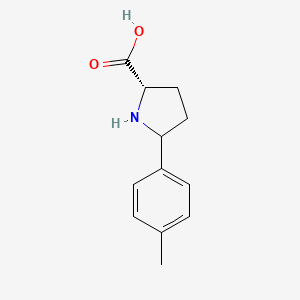

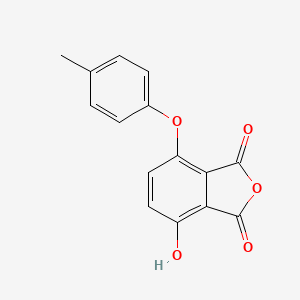
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
